molecular formula C13H9N5O2 B12900547 1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one CAS No. 825633-17-8

1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one

Cat. No.: B12900547
CAS No.: 825633-17-8
M. Wt: 267.24 g/mol
InChI Key: OLRNBGVYQNDXSJ-UHFFFAOYSA-N
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Description

1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one is a heterocyclic compound that features a fused triazole and triazine ring system

Preparation Methods

The synthesis of 1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one typically involves the construction of the triazole and triazine rings followed by their fusion. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or triazine rings are replaced with other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds include other triazole and triazine derivatives, such as:

1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one stands out due to its unique combination of triazole and triazine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

825633-17-8

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

1-[4-([1,2,4]triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethanone

InChI

InChI=1S/C13H9N5O2/c1-8(19)9-2-4-10(5-3-9)12(20)11-6-18-7-14-16-13(18)17-15-11/h2-7H,1H3

InChI Key

OLRNBGVYQNDXSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C2=CN3C=NN=C3N=N2

Origin of Product

United States

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